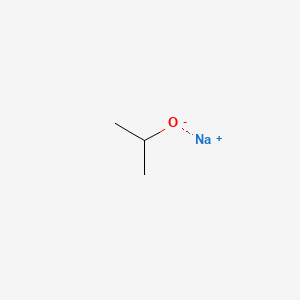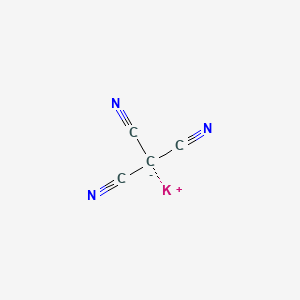
1-Butyl-2,3-dimethylimidazolium Bis(trifluoromethanesulfonyl)imide
Descripción general
Descripción
1-Butyl-2,3-dimethylimidazolium Bis(trifluoromethanesulfonyl)imide (1-Butyl-2,3-DMMIm-Tf2N) is a new class of ionic liquid (IL) that has been gaining increased attention due to its unique properties. It is a colorless and odorless liquid with a melting point of -17.2 °C and a boiling point of 217 °C. 1-Butyl-2,3-DMMIm-Tf2N is a highly polar, non-volatile, and non-flammable IL, making it an attractive alternative to traditional organic solvents. Its unique properties make it an ideal candidate for a wide range of applications in industry and research, including synthesis, catalysis, and energy storage.
Aplicaciones Científicas De Investigación
-
Electrolytes in Lithium/Sodium Ion Batteries and Dye-Sensitized Solar Cells
- Field : Energy Storage and Conversion
- Application : 1-Butyl-2,3-dimethylimidazolium Bis(trifluoromethanesulfonyl)imide is used as an electrolyte in lithium/sodium ion batteries and dye-sensitized solar cells .
- Method : The ionic liquid is incorporated into the battery or solar cell where it facilitates the movement of ions, thereby contributing to the device’s performance .
- Results : The use of this ionic liquid can enhance the performance of these devices, although specific results can vary depending on the exact design and conditions of the experiment .
-
Electrochemical Double-Layer Capacitors (EDLCs)
- Field : Energy Storage
- Application : This ionic liquid has been used in the fabrication of EDLCs .
- Method : An EDLC with the configuration polyvinylidene fluoride (PVdF):natural graphite (NG)/1B3MITFSI-based PE/PVdF:NG was fabricated .
- Results : The single electrode specific capacitance (Csc) of the EDLC was 4.5 F g −1 and the relaxation time constant was 10.7 s. The initial Csc was 26.5 F g −1 and its retention was above 65.5% over 500 cycles .
-
Synthesis of Conducting Polymers and Intercalation Electrode Materials
- Field : Material Science
- Application : This ionic liquid is used as a medium for the synthesis of conducting polymers and intercalation electrode materials .
- Method : The exact method can vary depending on the specific type of polymer or electrode material being synthesized .
- Results : The use of this ionic liquid can facilitate the synthesis process and potentially enhance the properties of the resulting materials .
-
Catalysis
- Field : Chemical Synthesis
- Application : This ionic liquid can be used as a solvent and catalyst in various chemical reactions .
- Method : The ionic liquid is mixed with the reactants and the reaction is carried out under controlled conditions .
- Results : The use of this ionic liquid can enhance the efficiency and selectivity of the reaction .
-
Extraction and Separation Processes
- Field : Industrial Chemistry
- Application : It is used in extraction and separation processes due to its unique solvation properties .
- Method : The ionic liquid is mixed with the mixture to be separated, and it selectively dissolves certain components .
- Results : This can lead to efficient separation of complex mixtures .
-
Protein Folding Studies
- Field : Biochemistry
- Application : This ionic liquid has been used in studies of protein folding and stability .
- Method : The ionic liquid is mixed with the protein solution, and changes in the protein’s structure are monitored .
- Results : The use of this ionic liquid can provide insights into the factors that influence protein folding .
-
Gas Absorption
- Field : Chemical Engineering
- Application : This ionic liquid can be used for gas absorption, such as carbon dioxide (CO2) and sulfur hexafluoride (SF6), due to its unique physicochemical properties .
- Method : The ionic liquid is exposed to the gas at a certain pressure and temperature, and the amount of gas absorbed is measured .
- Results : The use of this ionic liquid can lead to efficient gas absorption, which is crucial in various industrial processes .
-
Nuclear Fuel Reprocessing
- Field : Nuclear Engineering
- Application : It has been studied for potential use in nuclear fuel reprocessing .
- Method : The ionic liquid is used as a solvent in the extraction of actinides and lanthanides from spent nuclear fuel .
- Results : Preliminary studies have shown promising results, but more research is needed to fully understand the potential of this application .
-
Lubrication
- Field : Mechanical Engineering
- Application : Due to its excellent thermal stability and non-volatility, it can be used as a lubricant in various mechanical systems .
- Method : The ionic liquid is applied to the surfaces that need lubrication .
- Results : The use of this ionic liquid can reduce friction and wear, thereby enhancing the efficiency and lifespan of mechanical systems .
Propiedades
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;1-butyl-2,3-dimethylimidazol-3-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N2.C2F6NO4S2/c1-4-5-6-11-8-7-10(3)9(11)2;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h7-8H,4-6H2,1-3H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCCKRVYTJPMHRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C[N+](=C1C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F6N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7047930 | |
| Record name | 1-Butyl-2,3-dimethylimidazolium bis(trifluoromethylsulfonyl)imide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butyl-2,3-dimethylimidazolium Bis(trifluoromethanesulfonyl)imide | |
CAS RN |
350493-08-2 | |
| Record name | 1-Butyl-2,3-dimethylimidazolium bis(trifluoromethylsulfonyl)imide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Butyl-2,3-dimethylimidazolium Bis(trifluoromethanesulfonyl)imide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-Chloroimidazo[1,2-A]pyridine](/img/structure/B1589643.png)


![(3AR,6R,6aR)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B1589647.png)

rhodium(I) tetrafluoroborate](/img/structure/B1589652.png)


![1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1589656.png)